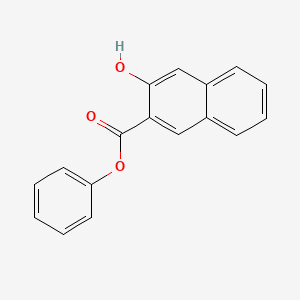

Phenyl 3-hydroxy-2-naphthoate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl 3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(19)20-14-8-2-1-3-9-14/h1-11,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMZHGJLSDITLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064609 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7260-11-9 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7260-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 2-hydroxy-3-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7260-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 3-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL 2-HYDROXY-3-NAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZP4PT5H9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Phenyl 3-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenyl 3-hydroxy-2-naphthoate, focusing on the prevalent reaction mechanism. The document details the chemical pathways, experimental protocols, and quantitative data to support research and development in related fields.

Introduction

This compound is an aromatic ester with potential applications in organic synthesis and medicinal chemistry. Its synthesis typically involves the esterification of 3-hydroxy-2-naphthoic acid with phenol. Due to the relatively low reactivity of phenols in direct esterification with carboxylic acids, coupling agents are often employed to facilitate the reaction under mild conditions.[1][2] The most common and effective method for this transformation is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4]

Reaction Mechanism: The Steglich Esterification

The synthesis of this compound from 3-hydroxy-2-naphthoic acid and phenol is effectively achieved through a carbodiimide-mediated coupling reaction, a process known as the Steglich esterification.[4][5] This method is advantageous as it proceeds under mild conditions and is compatible with a wide range of functional groups.[3] The reaction mechanism involves the activation of the carboxylic acid by a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[6][7][8]

The key steps of the mechanism are as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid (3-hydroxy-2-naphthoic acid) adds to one of the double bonds of the carbodiimide (DCC) to form an O-acylisourea intermediate. This intermediate is highly reactive, functioning as a carboxylic acid with an activated leaving group.[9]

-

Role of the Catalyst (DMAP): In the presence of 4-dimethylaminopyridine (DMAP), the O-acylisourea intermediate is intercepted by the more nucleophilic DMAP to form a reactive N-acylpyridinium salt. This intermediate is even more susceptible to nucleophilic attack than the O-acylisourea.[3][6]

-

Nucleophilic Attack by Phenol: The phenol then acts as a nucleophile, attacking the activated acyl group of the N-acylpyridinium salt.

-

Product Formation and Byproduct Generation: This attack leads to the formation of the desired ester (this compound) and the regeneration of the DMAP catalyst. The DCC is converted into a dicyclohexylurea (DCU) byproduct, which is insoluble in most common organic solvents and can be easily removed by filtration.[3]

A potential side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is incapable of reacting with the alcohol.[9] The use of DMAP significantly minimizes this side reaction by rapidly converting the O-acylisourea to the more reactive N-acylpyridinium intermediate.[3][6]

Reaction Mechanism Diagram

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Phenyl 3-Hydroxy-2-Naphthoate: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive spectroscopic analysis of Phenyl 3-hydroxy-2-naphthoate, a key organic compound with applications in the synthesis of azoic coupling components and other derivatives.[1] This document details the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectra. Detailed experimental protocols for these analytical techniques are provided, catering to researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide presents all quantitative data in structured tables for clarity and includes a workflow diagram to illustrate the process of spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons of the naphthyl and phenyl groups, as well as the hydroxyl proton.

Data Summary:

The following table summarizes the ¹H NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.17 | Singlet (s) | 1H | -OH |

| 8.87 | Doublet (d), J = 8.6 Hz | 1H | Ar-H |

| 8.16 | Multiplet (m) | 2H | Ar-H |

| 8.08 - 7.94 | Multiplet (m) | 1H | Ar-H |

| 7.74 - 7.46 | Multiplet (m) | 3H | Ar-H |

Note: The specific assignment of aromatic protons requires further 2D NMR experiments, but the data is consistent with the compound's structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound displays signals for each unique carbon atom in the structure. Aromatic carbons typically resonate in the 110-160 ppm range, while the carbonyl carbon of the ester appears further downfield.[3]

Data Summary:

The table below lists the ¹³C NMR chemical shifts for this compound in DMSO-d₆.[2]

| Chemical Shift (δ) ppm | Assignment |

| 169.1 | C=O (Ester) |

| 133.9 | Ar-C |

| 133.4 | Ar-C |

| 131.1 | Ar-C |

| 130.3 | Ar-C |

| 129.1 | Ar-C |

| 128.2 | Ar-C |

| 128.1 | Ar-C |

| 126.7 | Ar-C |

| 126.0 | Ar-C |

| 125.4 | Ar-C |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester, and aromatic (C=C) groups.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500 - 3200 | O-H | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching[4] |

| 1735 - 1715 | C=O (Ester) | Stretching |

| 1600 - 1450 | C=C (Aromatic) | Stretching[3][5] |

| 1300 - 1000 | C-O | Stretching |

| 900 - 675 | C-H (Aromatic) | Out-of-plane bending[4] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument Setup: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[7]

-

¹H NMR Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A longer acquisition time and a higher number of scans are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[8]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[9]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. This compound 97 7260-11-9 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. amherst.edu [amherst.edu]

Phenyl 3-hydroxy-2-naphthoate (CAS 7260-11-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 3-hydroxy-2-naphthoate, with CAS number 7260-11-9, is an aromatic ester of significant interest in various chemical and industrial fields. Primarily recognized as a crucial intermediate in the synthesis of high-performance azo dyes and pigments, its unique molecular architecture also suggests potential applications in materials science, particularly in the development of liquid crystals, and as a scaffold in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the core properties, synthesis, and potential applications of this compound, complete with detailed experimental protocols and visual workflows to support researchers and developers in harnessing its capabilities.

Core Properties and Characterization

This compound is a solid organic compound with a well-defined set of physicochemical properties. A summary of its key identifiers and characteristics is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7260-11-9 | [1][2] |

| Molecular Formula | C₁₇H₁₂O₃ | [1][3] |

| Molecular Weight | 264.28 g/mol | [2][3] |

| Appearance | Solid | [1] |

| Melting Point | 129-132 °C (lit.) | [1] |

| Boiling Point | 257-261 °C at 160 mmHg (lit.) | [1] |

| InChI | 1S/C17H12O3/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(19)20-14-8-2-1-3-9-14/h1-11,18H | [1][3] |

| SMILES | Oc1cc2ccccc2cc1C(=O)Oc3ccccc3 | [1][3] |

Table 2: Safety and Hazard Information

| Hazard Classification | Description | Reference(s) |

| GHS Pictogram | Exclamation mark (GHS07) | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Target Organs | Respiratory system |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the esterification of 3-hydroxy-2-naphthoic acid with phenol. While various methods for phenyl ester synthesis exist, a common approach involves the use of a coupling agent or the activation of the carboxylic acid.

Experimental Protocol: Synthesis via Acid Chloride

This protocol involves the conversion of 3-hydroxy-2-naphthoic acid to its acid chloride, followed by reaction with phenol.

Materials:

-

3-hydroxy-2-naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Phenol

-

Pyridine

-

Anhydrous diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents). Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved and gas evolution ceases.

-

Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude 3-hydroxy-2-naphthoyl chloride is obtained as a solid.

-

Esterification: Dissolve the crude acid chloride in anhydrous diethyl ether. In a separate flask, dissolve phenol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether. Cool the phenol solution in an ice bath.

-

Reaction: Slowly add the acid chloride solution to the cooled phenol solution with constant stirring. Let the reaction mixture stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.

-

Work-up: Filter the reaction mixture to remove pyridinium hydrochloride. Wash the filtrate successively with 5% sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Organic Synthesis

The most prominent application of this compound is as a coupling component in the synthesis of azo dyes. The electron-rich naphthol ring system readily undergoes electrophilic substitution with diazonium salts.

Experimental Protocol: Azo Dye Synthesis

This protocol outlines the synthesis of an azo dye using this compound and a diazotized aromatic amine (e.g., aniline).

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium nitrite (NaNO₂)

-

This compound

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization of Aniline: In a beaker, dissolve aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. While maintaining the low temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent). Stir the mixture for 15-20 minutes to ensure complete formation of the benzenediazonium chloride solution.

-

Preparation of Coupling Solution: In a separate beaker, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C in an ice bath.

-

Azo Coupling: Slowly add the cold diazonium salt solution to the cold alkaline solution of this compound with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

Isolation and Purification: Continue stirring the mixture in the ice bath for 30 minutes. Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude dye can be purified by recrystallization.

Potential Applications in Materials Science and Drug Discovery

While the primary industrial use of this compound is in dye synthesis, its structural features suggest potential in other advanced applications.

Liquid Crystals

Naphthalene derivatives are known to form the rigid core of some liquid crystalline materials.[4] The extended aromatic system of this compound provides the necessary molecular rigidity (mesogenic character) that could be exploited in the design of new liquid crystals. Further derivatization, such as the addition of flexible alkyl chains, would be necessary to induce mesophase behavior.

Drug Development

The 3-hydroxy-2-naphthoic acid moiety is a structural alert in medicinal chemistry, with derivatives exhibiting a range of biological activities. Although this compound itself has not been extensively studied for its biological effects, related hydroxynaphthoquinones and N-aryl-3-hydroxynaphthalene-2-carboxamides have demonstrated antibacterial, antimycobacterial, and antimalarial properties.[5][6] This suggests that this compound could serve as a valuable starting material or fragment for the synthesis of novel therapeutic agents. The mechanism of action for related compounds often involves the inhibition of specific enzymes or disruption of cellular processes like mitochondrial electron transport.[5]

Conclusion

This compound is a versatile organic compound with a well-established role in the dye industry and promising potential in materials science and medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and applications, including actionable experimental protocols and conceptual workflows. Further research into its liquid crystalline properties and biological activities is warranted to fully explore the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Solubility of Phenyl 3-hydroxy-2-naphthoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Phenyl 3-hydroxy-2-naphthoate. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's structure and provides detailed experimental protocols for researchers to determine these values.

Predicted Solubility of this compound

This compound (CAS No: 7260-11-9) is an aromatic ester with the chemical formula C₁₇H₁₂O₃.[1][2][3][4] Its structure, featuring a naphthalene ring, a hydroxyl group, and a phenyl ester group, suggests a generally low solubility in polar solvents like water and higher solubility in organic solvents. The principle of "like dissolves like" is key to predicting its behavior.[5] The large nonpolar naphthalene and phenyl rings indicate that it will be more soluble in nonpolar or moderately polar organic solvents. The presence of a hydroxyl group and an ester linkage introduces some capacity for hydrogen bonding and dipole-dipole interactions, which may enhance solubility in certain polar aprotic and protic solvents.

Expected Solubility in Common Organic Solvents:

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is expected due to the ability of the hydroxyl group on the solute to form hydrogen bonds with the alcohol solvents.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Good solubility is anticipated. The polar carbonyl group of the ketone can interact with the polar parts of the this compound molecule.

-

Esters (e.g., Ethyl Acetate): Good solubility is likely, given the structural similarities (ester group) between the solute and the solvent.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Moderate solubility is expected. While ethers are less polar than ketones or alcohols, they can still engage in dipole-dipole interactions.

-

Hydrocarbons (e.g., Hexane, Toluene): Solubility in nonpolar aliphatic hydrocarbons like hexane is expected to be limited. However, solubility in aromatic hydrocarbons like toluene may be higher due to pi-pi stacking interactions with the naphthalene and phenyl rings.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted due to the ability of these solvents to dissolve a wide range of organic compounds.

Data Presentation

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Illustrative Data | |||

| Methanol | 25 | e.g., 5.2 | Gravimetric |

| Ethanol | 25 | e.g., 4.8 | UV-Vis Spectroscopy |

| Acetone | 25 | e.g., 10.5 | HPLC |

| Ethyl Acetate | 25 | e.g., 9.1 | Gravimetric |

| Toluene | 25 | e.g., 3.5 | UV-Vis Spectroscopy |

| Hexane | 25 | e.g., 0.1 | HPLC |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

-

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

-

Materials:

-

This compound

-

A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Water bath or heating block for temperature control

-

-

Procedure:

-

Add approximately 25 mg of this compound to a test tube.[6][7]

-

Add 0.75 mL of the selected solvent in small portions.[6]

-

After each addition, cap the test tube and shake it vigorously for 60 seconds.[8]

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

For temperature-dependent studies, place the test tube in a water bath set to the desired temperature and allow it to equilibrate before and during the solubility test.

-

2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the thermodynamic equilibrium solubility.[9]

-

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

-

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

-

Procedure:

-

Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Calculate the original solubility based on the measured concentration and the dilution factor.

-

3. High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery for rapid screening.[10]

-

Objective: To quickly estimate the solubility of a compound from a concentrated DMSO stock solution.

-

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer or organic solvent of interest

-

96-well plates (filter plates and analysis plates)

-

Liquid handling robotics (optional but recommended)

-

Plate reader (e.g., UV-Vis or nephelometer)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Add the solvent of interest to the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the solvent-containing wells. The final DMSO concentration should be low (e.g., <1%) to minimize its effect on solubility.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) with shaking.

-

Measure the turbidity of the resulting solutions using a nephelometer or determine the concentration of the dissolved compound by filtering the solutions through a filter plate and measuring the UV absorbance of the filtrate in a UV-compatible plate.[10]

-

The solubility is determined by comparing the results to a calibration curve.

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. 3-羟基-2-萘甲酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C17H12O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 7260-11-9 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ws [chem.ws]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmatutor.org [pharmatutor.org]

Phenyl 3-hydroxy-2-naphthoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 3-hydroxy-2-naphthoate is an aromatic ester with the chemical formula C₁₇H₁₂O₃ and a molecular weight of 264.28 g/mol .[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications, particularly in the fields of dye chemistry and drug discovery. Detailed experimental protocols and structured data are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point ranging from 129-132 °C and a boiling point of 257-261 °C at 160 mmHg.[1] It is an organic compound that serves as a significant intermediate in various chemical syntheses.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂O₃ | [1][2] |

| Molecular Weight | 264.28 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 129-132 °C | [1] |

| Boiling Point | 257-261 °C / 160 mmHg | [1] |

| CAS Number | 7260-11-9 | [1] |

Synthesis

The primary method for the synthesis of this compound is the Fischer esterification of 3-hydroxy-2-naphthoic acid with phenol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

3-hydroxy-2-naphthoic acid

-

Phenol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid and a molar excess of phenol in toluene.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester.

References

The Multifaceted Biological Activities of Phenyl 3-hydroxy-2-naphthoate and Its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The bicyclic aromatic scaffold of naphthalene has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its myriad derivatives, Phenyl 3-hydroxy-2-naphthoate and its related compounds have emerged as a versatile class exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of underlying mechanisms to support ongoing research and drug development efforts.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-naphthol derivative 5d (4-fluoro phenyl ring) | Hep G2 (Liver) | 1.2 ± 1.1 | [1] |

| A549 (Lung) | 1.6 ± 1.0 | [1] | |

| MDA-MB-231 (Breast) | 0.9 ± 0.1 | [1] | |

| HeLa (Cervical) | 0.8 ± 0.4 | [1] | |

| Naphthyridine derivative 16 | HeLa (Cervical) | 0.7 | [2] |

| HL-60 (Leukemia) | 0.1 | [2] | |

| PC-3 (Prostate) | 5.1 | [2] | |

| Naphthyridine derivatives 14, 15 | HeLa, HL-60, PC-3 | More potent than colchicine | [2] |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | A549 (Lung) | 2.47 | [3] |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | A549 (Lung) | 5.42 | [3] |

| N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide 2, 4, 10 | A549 (Lung) | < 3.9 µg/mL | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, HeLa, Hep G2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PI3K/Akt Inhibition

Several naphthoquinone derivatives have been shown to induce apoptosis and autophagy by regulating the PI3K/Akt signaling pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 3-hydroxy-2-naphthoic acid have demonstrated notable activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Naphtho[4][5][6]triazol-thiadiazin derivative 4d | Candida albicans | 50 | [7] |

| Candida tropicalis | 100 | [7] | |

| Candida krusei | 100 | [7] | |

| Candida glabrata | 100 | [7] | |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3 ) | Pseudomonas aeruginosa MDR1 | 10 | [8] |

| Staphylococcus aureus MDR | 100 | [8] | |

| 1-(dimethylaminomethyl)naphthalen-2-ol (2 ) | Penicillium notatum | 400 | [8] |

| Penicillium funiculosum | 400 | [8] | |

| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant Staphylococcus aureus | 0.16–0.68 µM | [9] |

| Mycobacterium tuberculosis | 10 µM | [9] | |

| N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant Staphylococcus aureus | 0.16–0.68 µM | [9] |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | Mycobacterium tuberculosis | 10 µM | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) from a fresh culture, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: Scavenging Free Radicals

Many this compound derivatives exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals. This activity is often evaluated using DPPH and ABTS radical scavenging assays.

Quantitative Data: Antioxidant Activity

The following table summarizes the antioxidant activity of selected derivatives, presented as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals).

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Macaranga hypoleuca ethyl acetate fraction | DPPH | 14.31 | [10] |

| ABTS | 2.10 | [10] | |

| Turmeric ethanol extract | DPPH | 4.424 ± 0.123 | [6] |

| ABTS | 3.514 ± 0.052 | [6] | |

| Various pure chemical compounds | ABTS | 1.03 - 4.68 | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Methodology:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific absorbance at its maximum wavelength (around 517 nm).

-

Sample Preparation: Prepare various concentrations of the test compound in the same solvent.

-

Reaction Mixture: Add a fixed volume of the DPPH solution to each concentration of the test compound. Include a control with the solvent instead of the test compound.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a plot of scavenging activity against compound concentration.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain derivatives of this compound have shown potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected derivatives.

| Compound/Derivative | Assay/Target | Effect | Reference |

| Methyl-1-hydroxy-2-naphthoate (MHNA) | Nitric Oxide (NO) release in LPS-stimulated macrophages | Significant inhibition | [12] |

| IL-1β and IL-6 release in LPS-stimulated macrophages | Significant inhibition | [12] | |

| iNOS and COX-2 protein expression | Significant inhibition | [12] | |

| Phenylbenzohydrazides (INL-06, -07, -10, -11) | Carrageenan-induced cell migration | Significant reduction | [13] |

| IL-6, IL-1β, and TNF-α production | Inhibition | [13] | |

| Nitric Oxide (NO) production | Inhibition | [13] | |

| 4-phenyl-2-naphthoic acid derivatives | P2Y14 Receptor Antagonism | Potent antagonists | [14][15] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent. The Griess reagent is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite to form a colored azo compound.

-

Absorbance Reading: Measure the absorbance of the colored product at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value can be determined from a dose-response curve.

Signaling Pathway: NF-κB and MAPK Inhibition

Methyl-1-hydroxy-2-naphthoate (MHNA) has been shown to inhibit the LPS-induced inflammatory response in macrophages by suppressing the activation of NF-κB and MAPK (JNK and p38) signaling pathways.[12]

Conclusion

This compound and its derivatives represent a promising and versatile class of compounds with a wide array of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, antioxidant, and anti-inflammatory assays highlights their potential as lead structures for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical scaffold. Further investigations into structure-activity relationships, mechanisms of action, and in vivo efficacy are warranted to fully realize the clinical promise of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 8. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phenyl 3-hydroxy-2-naphthoate: Chemical Structure, Stereochemistry, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl 3-hydroxy-2-naphthoate, a key organic compound utilized primarily as an intermediate in the synthesis of azo dyes and pigments. This document details its chemical structure, stereochemistry, physicochemical properties, and a key synthetic protocol.

Core Concepts: Chemical Identity and Structure

This compound is an aromatic ester with the molecular formula C₁₇H₁₂O₃.[1] Its structure consists of a phenyl group attached to a 3-hydroxy-2-naphthoate moiety. The systematic IUPAC name for this compound is phenyl 3-hydroxynaphthalene-2-carboxylate.

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical Structure of this compound

Stereochemistry

This compound is an achiral molecule.[1] It does not possess any stereocenters, and therefore, does not exhibit optical activity.[1] This simplifies its synthesis and characterization as there is no need to resolve enantiomers or diastereomers.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂O₃ | [1] |

| Molecular Weight | 264.28 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Melting Point | 129-132 °C | [3] |

| Boiling Point | 257-261 °C at 160 mmHg | [3] |

| SMILES | c1ccc(cc1)OC(=O)c2cc3ccccc3cc2O | [1] |

| InChI | InChI=1S/C17H12O3/c18-16-11-13-7-5-4-6-12(13)10-15(16)17(19)20-14-8-2-1-3-9-14/h1-11,18H | [1] |

| Predicted [M+H]⁺ (m/z) | 265.08592 | [4] |

| Predicted [M+Na]⁺ (m/z) | 287.06786 | [4] |

| Predicted [M-H]⁻ (m/z) | 263.07136 | [4] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 3-hydroxy-2-naphthoic acid and phenol. The following protocol is based on established synthetic routes.

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Phenol

-

A suitable solvent (e.g., toluene, xylene)

-

A catalyst (e.g., phosphorus trichloride, thionyl chloride) or a condensing agent.

General Procedure:

-

A mixture of 3-hydroxy-2-naphthoic acid and a slight excess of phenol is prepared in a suitable high-boiling point solvent such as ortho-xylene.

-

A catalytic amount of a phosphorus(III) compound, like phosphorus trichloride, is added to the reaction mixture.

-

The mixture is heated to reflux, typically between 146-156°C, with continuous stirring and removal of water formed during the reaction.

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent to yield pure this compound.

Applications in Azo Dye Synthesis

The primary application of this compound is as a coupling component in the synthesis of azo dyes.[3] The general workflow for this process is outlined below.

References

Unlocking the Therapeutic Potential of Phenyl 3-hydroxy-2-naphthoate: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 3-hydroxy-2-naphthoate, a key organic intermediate, is emerging as a valuable scaffold in the field of medicinal chemistry. While historically utilized in the synthesis of azo dyes and pigments, recent scientific exploration has unveiled the significant therapeutic potential of its derivatives. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound in drug discovery and development, focusing on the biological activities of its derivatives, quantitative data from relevant studies, and detailed experimental protocols. The core structure of this compound offers a unique framework for the design and synthesis of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of this compound

This compound is primarily synthesized through the esterification of 3-hydroxy-2-naphthoic acid with phenol.[1] This reaction provides a straightforward method for producing the core molecule, which can then be further modified to generate a diverse library of bioactive compounds.

Potential Medicinal Chemistry Applications

While direct studies on the biological activity of this compound are limited, a substantial body of research highlights the significant therapeutic potential of its derivatives. By modifying the core structure, researchers have developed compounds with promising activities against various diseases.

Anticancer Activity

Derivatives of the 3-hydroxy-2-naphthoic acid core have demonstrated notable cytotoxic effects against a range of cancer cell lines. Naphthoquinone derivatives, which can be synthesized from precursors related to this compound, have shown particular promise. For instance, certain aminonaphthoquinone-1,2,3-triazole hybrids and other naphthoquinone derivatives have exhibited significant cytotoxicity against liver (HepG2), breast (MCF-7), colorectal (HT-29), and acute lymphoblastic leukemia (MOLT-4) cancer cell lines.

Table 1: Anticancer Activity of Selected Naphthoquinone Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Aminonaphthoquinone Derivative | HepG2 | 1.68 - 11.01 | |

| Naphthoquinone Derivative | MCF-7 | 10.4 | |

| Naphthoquinone Derivative | HT-29 | 6.8 | |

| Naphthoquinone Derivative | MOLT-4 | 8.4 | |

| 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino) butanoate | SGC-7901 | 4.1 ± 2.6 |

Anti-inflammatory Activity

The anti-inflammatory potential of hydroxynaphthoate derivatives is another promising area of investigation. Research on related compounds, such as methyl-1-hydroxy-2-naphthoate, has shown inhibition of the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This inhibition is achieved through the suppression of key signaling pathways, including NF-κB, JNK, and p38 MAPK. These findings suggest that derivatives of this compound could be developed as novel anti-inflammatory agents.

Antimicrobial Activity

The 3-hydroxy-2-naphthoic acid scaffold has also been utilized to develop compounds with antibacterial and antifungal properties. Hydrazide derivatives, in particular, have shown interesting activity against various bacterial strains. The versatility of the core structure allows for the introduction of different functional groups, enabling the fine-tuning of antimicrobial potency and spectrum.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 3-Hydroxy-2-naphthoic Acid Anilides

This protocol describes a general method for the synthesis of anilide derivatives from 3-hydroxy-2-naphthoic acid, a precursor to this compound.

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxy-2-naphthoic acid and the desired aniline in an appropriate solvent such as ortho-xylene or ortho-chlorotoluene.

-

Catalyst Addition: Introduce a phosphorus (III) compound (e.g., phosphorus trichloride) as a catalyst.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 146°C and 156°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved through recrystallization or column chromatography to yield the desired 3-hydroxy-2-naphthoic acid anilide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the anticancer activity of synthesized compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.

Visualizing the Potential: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a key signaling pathway and a general experimental workflow.

Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition by hydroxynaphthoate derivatives.

Caption: General workflow for drug discovery starting from the this compound scaffold.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. While the parent molecule itself has not been extensively studied for its medicinal properties, the diverse and potent biological activities of its derivatives underscore the significant potential of this chemical entity. Future research should focus on the systematic synthesis and evaluation of a wider range of this compound derivatives to fully explore their therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this scaffold holds great promise for the discovery of new treatments for cancer, inflammatory disorders, and infectious diseases.

References

Phenyl 3-hydroxy-2-naphthoate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Phenyl 3-hydroxy-2-naphthoate, a stable, crystalline solid, serves as a pivotal precursor in a variety of organic syntheses. Its strategic importance lies in the reactive ester functionality combined with the electron-rich naphthalene core, making it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of dyes, pigments, and potentially bioactive molecules.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂O₃ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Melting Point | 129-132 °C | [1] |

| Boiling Point | 257-261 °C at 160 mmHg | [1] |

| Appearance | Solid | [1] |

| CAS Number | 7260-11-9 | [1] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the esterification of 3-hydroxy-2-naphthoic acid with phenol. A detailed experimental protocol is outlined below.

Experimental Protocol: Esterification of 3-Hydroxy-2-naphthoic Acid

Objective: To synthesize this compound from 3-hydroxy-2-naphthoic acid and phenol.

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Phenol

-

N-[3-(N,N-dimethylamino)-propyl]-N'-ethyl-carbodiimide hydrochloride (EDCI)

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate solution

-

Water

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add dimethyl sulfoxide (4.0 mol), 3-hydroxy-2-naphthoic acid (1.0 mol), phenol (1.20 mol), and EDCI (0.20 mol).

-

Heat the mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, evaporate the dimethyl sulfoxide solvent under reduced pressure.

-

Cool the resulting solution to 70-80 °C.

-

Cool further and filter the precipitated solid.

-

Wash the filter cake with a hot sodium bicarbonate solution, followed by washing with water until the filtrate is neutral.

-

Dry the solid product to obtain this compound.

Results: This procedure has been reported to yield this compound as a solid product with a yield of 91.1% and a purity of 98.7%.[2]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds, most notably as a precursor to Naphthol AS and its derivatives, which are widely used as coupling components in the manufacture of azo dyes and pigments.

Synthesis of Naphthol AS Derivatives (Amidation)

The primary application of this compound is in the synthesis of Naphthol AS derivatives through amidation reactions. The phenyl ester acts as a good leaving group, facilitating the reaction with various aromatic amines to form the corresponding anilides.

General Reaction Scheme:

References

Methodological & Application

Protocol for Phenyl 3-hydroxy-2-naphthoate synthesis from 3-hydroxy-2-naphthoic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Phenyl 3-hydroxy-2-naphthoate, a valuable intermediate in the synthesis of azo coupling components and other derivatives. The described methodology is based on the esterification of 3-hydroxy-2-naphthoic acid with phenol, facilitated by a carbodiimide coupling agent. This method offers a high yield and purity of the final product. Included are detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a key building block in the development of various organic compounds, particularly in the dye and pigment industry. Its synthesis from 3-hydroxy-2-naphthoic acid and phenol is a critical transformation. While classical Fischer esterification is a potential route, the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in a suitable solvent provides an efficient and high-yielding alternative. This protocol details such a modern and effective synthetic procedure.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 91.1% | [1] |

| Purity | 98.7% | [1] |

| Melting Point | 129-132 °C | |

| Boiling Point | 257-261 °C at 160 mmHg | |

| Molecular Formula | C₁₇H₁₂O₃ | |

| Molecular Weight | 264.28 g/mol |

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Phenol

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add dimethyl sulfoxide (4.0 mol), 3-hydroxy-2-naphthoic acid (1.0 mol), phenol (1.20 mol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (0.20 mol).[1]

-

Reaction: Heat the mixture to reflux and maintain for 4 hours.[1]

-

Solvent Removal: After the reaction is complete, evaporate the dimethyl sulfoxide solvent using a rotary evaporator.[1]

-

Crystallization and Filtration: Cool the resulting solution to 70-80 °C to induce crystallization. Further cool the mixture and then filter to collect the solid product.[1]

-

Washing: Wash the filter cake with a hot sodium bicarbonate solution to remove any unreacted 3-hydroxy-2-naphthoic acid. Subsequently, wash the product with water until the filtrate is neutral.[1]

-

Drying: Dry the purified this compound to obtain a solid product.[1] The expected yield is approximately 240.8 g (91.1%) with a purity of 98.7%.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Use of Phenyl 3-hydroxy-2-naphthoate as a coupling component in azo dye synthesis.

Application Notes & Protocols: Phenyl 3-hydroxy-2-naphthoate in Azo Dye Synthesis

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component.[2][3] this compound is a derivative of 3-hydroxy-2-naphthoic acid and serves as a valuable coupling component in the synthesis of azoic dyes.[4][5] Its chemical structure, featuring a hydroxylated naphthalene ring, provides an activated position for the electrophilic substitution by the diazonium ion, leading to the formation of highly conjugated, colored azo compounds. These dyes have potential applications in textiles, pigments, and advanced materials.[4][5]

This document provides detailed protocols for the synthesis of azo dyes using this compound as the coupling component, methods for their characterization, and representative data.

Chemical Reaction Pathway

The synthesis is a two-stage process. First, a primary aromatic amine is converted into a diazonium salt. Second, the diazonium salt is coupled with this compound to form the final azo dye.

Caption: General reaction pathway for azo dye synthesis.

Experimental Protocols

The following protocols are generalized procedures. The specific quantities of reagents should be calculated based on the molar equivalents of the chosen aromatic amine.

Protocol 1: Diazotization of a Primary Aromatic Amine

This procedure converts the primary aromatic amine into a reactive diazonium salt. This salt is typically unstable and should be used immediately in the subsequent coupling step.[6]

Materials and Reagents:

-

Primary aromatic amine (e.g., aniline, substituted aniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Beakers

-

Stirring rod or magnetic stirrer

-

Ice bath

Procedure:

-

In a beaker, dissolve the chosen primary aromatic amine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (5 mL).[7]

-

Cool the resulting solution to 0-5 °C in an ice bath. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.[2][6]

-

In a separate beaker, prepare a solution of sodium nitrite (10 mmol, ~0.7 g) in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution while stirring continuously.[8] Keep the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes in the ice bath. The resulting clear solution contains the aryl diazonium salt and is ready for the coupling reaction.

Protocol 2: Azo Coupling with this compound

This procedure involves the reaction of the freshly prepared diazonium salt with the this compound coupling component.

Materials and Reagents:

-

Aryl diazonium salt solution (from Protocol 1)

-

This compound

-

Sodium Hydroxide (NaOH)

-

Distilled water

-

Beakers

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a separate beaker, dissolve this compound (10 mmol, ~2.64 g) in approximately 40-50 mL of 10% aqueous sodium hydroxide solution.[6][9]

-

Cool this solution to 0-5 °C in an ice bath with efficient stirring. The alkaline medium is necessary to deprotonate the hydroxyl group of the naphthoate, forming a more reactive phenoxide ion.[3]

-

While vigorously stirring the cold this compound solution, slowly add the cold diazonium salt solution (from Protocol 1).[10]

-

A colored precipitate of the azo dye should form immediately or shortly after addition.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.[9]

-

Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with several portions of cold distilled water to remove any unreacted salts and impurities.[8]

-

Dry the purified product in an oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator.

Purification

If required, the crude azo dye can be further purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.[8] The choice of solvent depends on the solubility of the specific dye synthesized.

Experimental Workflow

The overall laboratory workflow from starting materials to the final characterized product is outlined below.

Caption: Step-by-step experimental workflow for azo dye synthesis.

Data Presentation & Characterization

The synthesized azo dyes can be characterized using various spectroscopic techniques to confirm their structure and purity.

-

UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color. Azo compounds typically exhibit strong absorption bands in the visible region (400-700 nm) due to π→π* electronic transitions in the extended conjugated system.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present. Key signals to look for include the N=N stretching vibration (around 1400-1550 cm⁻¹), C=O stretching of the ester group, and O-H stretching.[4][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the overall structure by showing the chemical environment of protons and carbon atoms. Aromatic protons typically appear in the δ 6.5-8.5 ppm range in ¹H NMR.[4][11] The presence of a highly deshielded proton signal (>10 ppm) can indicate an intramolecular hydrogen bond between the hydroxyl group and an azo nitrogen, suggesting a hydrazone tautomeric form.[13]

The following table summarizes representative spectroscopic data for azo dyes derived from structurally similar naphthol-based coupling components.

| Compound Name | Yield (%) | λmax (nm) | Key FT-IR Bands (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |

| 1-Phenylazo-2-naphthol | ~56%[9] | 410-480 | 3100-3200 (O-H), 1542 (N=N), Aromatic C-H | 6.9-8.3 (Aromatic-H), 8.56 (O-H), 11.25 (O-H)[12] |

| 2-(2-Hydroxy-naphthalen-1-ylazo)-nitrobenzene | Good | ~490 | 3345 (O-H), 1567, 1345 (NO₂), 1450 (N=N) | 7.4-8.6 (Aromatic-H)[4] |

| 1-(p-Tolylazo)-2-naphthol | >90% | ~485 | 3438 (O-H), 1494 (N=N) | 2.4 (CH₃), 6.8-8.5 (Aromatic-H), 16.2 (N-H, hydrazone)[5] |

Note: The data presented are for analogous compounds and are intended to provide an expected range of values. Actual results for dyes derived from this compound may vary.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Aromatic amines and diazonium salts can be toxic and potentially carcinogenic. Handle with care.

-

Concentrated acids and bases are corrosive. Handle with extreme caution.

-

The azo dye products should be handled carefully, as some may be irritants.[10]

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. scribd.com [scribd.com]

- 3. How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 6. byjus.com [byjus.com]

- 7. biotechjournal.in [biotechjournal.in]

- 8. testbook.com [testbook.com]

- 9. mdpi.com [mdpi.com]

- 10. cuhk.edu.hk [cuhk.edu.hk]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for the Acylation of Phenyl 3-hydroxy-2-naphthoate

Introduction

Phenyl 3-hydroxy-2-naphthoate is an aromatic compound with a hydroxyl group that can undergo acylation, a fundamental reaction in organic synthesis. This process introduces an acyl group onto the hydroxyl moiety, forming an ester. Acylation of such naphthol derivatives is a key step in the synthesis of various valuable organic molecules, including pharmaceuticals and fine chemicals. The resulting acylated products can exhibit modified biological activities and physicochemical properties, making this a significant transformation in drug development and materials science. This document provides a detailed experimental protocol for the acylation of this compound, based on established methods for analogous 2-naphthol derivatives.

Reaction Principle